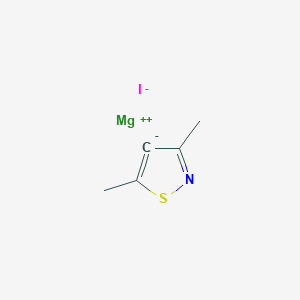
magnesium;3,5-dimethyl-4H-1,2-thiazol-4-ide;iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium;3,5-dimethyl-4H-1,2-thiazol-4-ide;iodide is a compound that belongs to the class of thiazole derivatives Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;3,5-dimethyl-4H-1,2-thiazol-4-ide;iodide typically involves the reaction of 3,5-dimethyl-4H-1,2-thiazol-4-ide with magnesium iodide. One common method is to react 3,5-dimethyl-4H-1,2-thiazol-4-ide with magnesium chloride and then treat the resulting product with iodine to form the iodide derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Magnesium;3,5-dimethyl-4H-1,2-thiazol-4-ide;iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon and nitrogen atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are commonly employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Magnesium;3,5-dimethyl-4H-1,2-thiazol-4-ide;iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials, such as polymers and dyes
Mecanismo De Acción
The mechanism of action of magnesium;3,5-dimethyl-4H-1,2-thiazol-4-ide;iodide involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The presence of magnesium and iodide ions can enhance the compound’s binding affinity and specificity for certain targets, leading to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dimethyl-4H-1,2-thiazol-4-ide: Lacks the magnesium and iodide ions, resulting in different chemical properties and applications.
Magnesium thiazole derivatives: Other derivatives with different substituents on the thiazole ring.
Iodide-containing thiazoles: Compounds with iodide ions but different core structures.
Uniqueness
Magnesium;3,5-dimethyl-4H-1,2-thiazol-4-ide;iodide is unique due to the combination of magnesium and iodide ions with the thiazole ring. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
113234-28-9 |
|---|---|
Fórmula molecular |
C5H6IMgNS |
Peso molecular |
263.39 g/mol |
Nombre IUPAC |
magnesium;3,5-dimethyl-4H-1,2-thiazol-4-ide;iodide |
InChI |
InChI=1S/C5H6NS.HI.Mg/c1-4-3-5(2)7-6-4;;/h1-2H3;1H;/q-1;;+2/p-1 |
Clave InChI |
MELWWJQAJFORQW-UHFFFAOYSA-M |
SMILES canónico |
CC1=[C-]C(=NS1)C.[Mg+2].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-(9H-Carbazole-3,6-diyl)bis[3-(4-methoxyphenyl)prop-2-en-1-one]](/img/structure/B14298291.png)
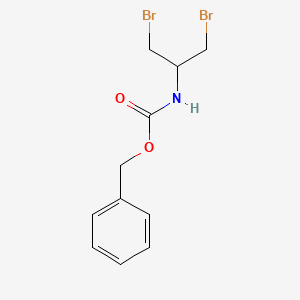
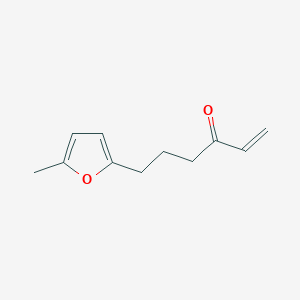


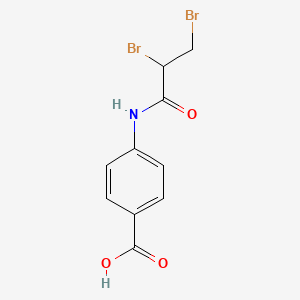
![1,7,7-Trimethyl-2-(triphenylmethoxy)bicyclo[2.2.1]heptane](/img/structure/B14298339.png)
![Benzene, [(3,3-dimethyl-1-methylenebutyl)seleno]-](/img/structure/B14298347.png)
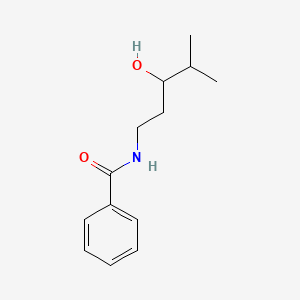
![1-Chloro-4-[(1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-en-1-yl)oxy]benzene](/img/structure/B14298359.png)
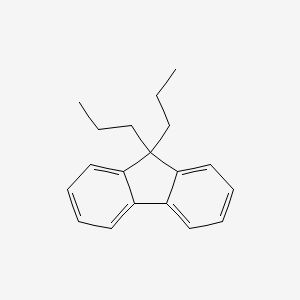
![Bicyclo[5.3.3]trideca-1(11),7,9,12-tetraene](/img/structure/B14298369.png)

methanone](/img/structure/B14298376.png)
